Product packaging for 2-(Butylthio)-1-(o-tolyl)ethan-1-one(Cat. No.:)

2-(Butylthio)-1-(o-tolyl)ethan-1-one

Cat. No.: B13532218
M. Wt: 222.35 g/mol
InChI Key: NQZQOGUHPVXRFR-UHFFFAOYSA-N
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Description

Overview of Thioether-Containing Ketones in Chemical Synthesis

Thioether-containing ketones are pivotal building blocks in organic synthesis. The presence of the sulfur atom can influence the acidity of the α-proton, and the sulfur itself can be oxidized to sulfoxides or sulfones, further expanding the synthetic possibilities. These compounds can participate in various carbon-carbon bond-forming reactions, serving as precursors to more complex molecular architectures. Their utility is underscored by their role in the synthesis of natural products and pharmaceuticals. mdpi.com

Structural Features and Unique Reactivity Potential of 2-(Butylthio)-1-(o-tolyl)ethan-1-one

The structure of this compound is characterized by three key components: a ketone carbonyl group, a butyl thioether at the α-position, and an o-tolyl group attached to the carbonyl carbon. The butylthio group introduces a nucleophilic sulfur atom and can stabilize an adjacent carbanion. The ketone provides an electrophilic site and a handle for various transformations. The o-tolyl group, a methyl-substituted phenyl ring, introduces steric and electronic effects that can modulate the reactivity of the molecule.

The interplay of these features suggests a unique reactivity profile. The α-carbon is activated by both the carbonyl group and the sulfur atom, making it susceptible to deprotonation and subsequent alkylation or acylation reactions. The carbonyl group itself can undergo nucleophilic addition, reduction, or condensation reactions. The presence of the sulfur atom also opens avenues for reactions such as oxidation and desulfurization.

Historical Context and Evolution of Synthetic Approaches to Alpha-Thio Ketones

The synthesis of α-thio ketones has a long history in organic chemistry. Early methods often involved the reaction of α-halo ketones with thiols or their corresponding salts. This nucleophilic substitution reaction remains a straightforward and widely used approach.

Over the years, synthetic methodologies have evolved to offer milder conditions, higher yields, and greater functional group tolerance. Modern approaches include the Pummerer rearrangement of sulfoxides, the addition of thiols to α,β-unsaturated ketones (Michael addition), and various transition-metal-catalyzed cross-coupling reactions. mdpi.comacs.org The development of these methods has significantly enhanced the accessibility and utility of α-thio ketones in synthesis.

Significance of the o-Tolyl Moiety in Synthetic Design and Reaction Outcomes

The o-tolyl group is a structural unit derived from toluene (B28343) where a hydrogen atom has been removed from the ring carbon at the 2-position. ebi.ac.ukebi.ac.uk In synthetic design, the o-tolyl moiety can exert significant steric and electronic influence on a reaction. The methyl group in the ortho position can sterically hinder the approach of reagents to the adjacent functional group, potentially leading to stereoselective transformations. Electronically, the methyl group is weakly electron-donating, which can affect the reactivity of the aromatic ring and adjacent functional groups. The presence of the o-tolyl group can also influence the conformation of the molecule, which in turn can impact reaction outcomes. wikipedia.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

While the broader classes of thioethers and ketones are extensively studied, specific research focusing solely on this compound is not widely documented in publicly available scientific literature. Its existence is noted in chemical supplier databases, indicating it is a known compound. chemscene.com However, detailed studies on its synthesis, reactivity, and potential applications appear to be a knowledge gap. Much of the understanding of this compound must be inferred from the well-established chemistry of related α-thio ketones and aryl ketones.

Objectives and Scope of Academic Research on this compound

Given the lack of specific research, academic inquiry into this compound would likely focus on several key areas. A primary objective would be the development and optimization of efficient synthetic routes to this compound. Subsequent research would likely explore its reactivity, including the investigation of its behavior in various organic transformations such as enolate chemistry, oxidation of the sulfide, and reactions at the carbonyl group. A deeper understanding of how the interplay between the butylthio and o-tolyl groups influences its chemical properties would be a central theme of such research.

Compound Information Table

Compound NameIUPAC NameMolecular Formula
This compound2-(Butylthio)-1-(2-methylphenyl)ethan-1-oneC13H18OS
TolueneTolueneC7H8
ThioetherNot a specific compoundR-S-R'
KetoneNot a specific compoundR-CO-R'
Sulfoxide (B87167)Not a specific compoundR-SO-R'
SulfoneNot a specific compoundR-SO2-R'

Representative Precursor Information

Precursor NameIUPAC NameCAS NumberMolecular Formula
2'-Methylacetophenone1-(2-Methylphenyl)ethanone577-16-2C9H10O
1-Butanethiol (B90362)Butane-1-thiol109-79-5C4H10S

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18OS B13532218 2-(Butylthio)-1-(o-tolyl)ethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-butylsulfanyl-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C13H18OS/c1-3-4-9-15-10-13(14)12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

NQZQOGUHPVXRFR-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=CC=C1C

Origin of Product

United States

Synthetic Methodologies for 2 Butylthio 1 O Tolyl Ethan 1 One and Its Structural Analogues

Direct Thiolation of Activated Carbonyl Compounds

Direct thiolation methods involve the reaction of a sulfur-based nucleophile with an activated carbonyl compound. These approaches are often straightforward and rely on fundamental organic reactions.

Nucleophilic Displacement Reactions on α-Haloketones

A primary and well-established method for the synthesis of α-keto sulfides is the nucleophilic substitution of an α-haloketone with a thiol or its corresponding thiolate. nih.govchemistrysteps.com This reaction proceeds via an SN2 mechanism, where the sulfur nucleophile attacks the electrophilic α-carbon, displacing the halide leaving group.

For the specific synthesis of 2-(butylthio)-1-(o-tolyl)ethan-1-one, this would involve the reaction of 2-halo-1-(o-tolyl)ethan-1-one (where the halogen is typically bromine or chlorine) with butanethiol. The reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases include alkali metal hydroxides, carbonates, or alkoxides. The choice of solvent and reaction conditions can be optimized to maximize the yield and minimize side reactions.

Thiols are potent nucleophiles, which makes this method highly effective for forming C-S bonds. chemistrysteps.com The reactivity of the α-haloketone is also a key factor, with α-bromoketones being generally more reactive than their chloro-analogues.

Table 1: Examples of Nucleophilic Displacement for α-Keto Sulfide Synthesis

α-Haloketone SubstrateThiol NucleophileBaseSolventYield (%)
2-BromoacetophenoneThiophenolK2CO3AcetonitrileHigh
2-Chloro-1-phenylethanoneBenzylthiolNaHTHFGood
2-Bromo-1-(4-chlorophenyl)ethanoneEthanethiolEt3NDichloromethane (B109758)Moderate

This table presents generalized data from typical nucleophilic substitution reactions and does not represent specific experimental results for the named compound.

Conjugate Addition Strategies

Conjugate addition, or Michael addition, provides another route to β-keto sulfides and related structures. acsgcipr.org This reaction involves the 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound. acsgcipr.orgnih.gov While this method does not directly produce saturated α-thio ketones like this compound, it is a powerful tool for synthesizing structural analogues and can be a starting point for further transformations.

The reaction can often proceed under mild conditions, sometimes even without a catalyst, by simply mixing the thiol and the α,β-unsaturated ketone. acsgcipr.org In other cases, a base is used to generate the more nucleophilic thiolate anion. Organocatalysts have also been employed to achieve asymmetric conjugate additions, leading to chiral thioethers. acsgcipr.org Vinyl sulfones are also excellent acceptors for thiol-Michael additions. researchgate.netnih.gov

For a structural analogue of the target compound, one might start with 1-(o-tolyl)prop-2-en-1-one and react it with butanethiol. This would yield 3-(butylthio)-1-(o-tolyl)propan-1-one. Subsequent chemical modifications would be necessary to arrive at the α-thio derivative.

Table 2: Illustrative Conjugate Addition Reactions of Thiols

α,β-Unsaturated CarbonylThiolCatalyst/ConditionsProduct TypeYield (%)
ChalconeThiophenolBase (e.g., Et3N)β-Aryl-β-thio-propiophenoneHigh
Methyl vinyl ketoneDodecanethiolCatalyst-free4-(Dodecylthio)butan-2-oneHigh
CyclohexenoneBenzylthiolOrganocatalystChiral 3-(benzylthio)cyclohexanoneGood

This table provides representative examples of Michael addition reactions to illustrate the scope of the methodology.

Metal-Catalyzed Carbon-Sulfur Bond Formation

Transition metal catalysis has revolutionized the formation of C-S bonds, offering mild and highly efficient alternatives to traditional methods. These reactions often exhibit broad substrate scope and functional group tolerance.

Copper-Catalyzed Coupling Approaches

Copper-catalyzed reactions are a cornerstone of C-S bond formation. These methods are particularly useful for the synthesis of aryl thioethers through the coupling of aryl halides with thiols (Ullmann condensation). While traditionally requiring harsh conditions, the development of various copper(I) and copper(II) catalysts with appropriate ligands has enabled these reactions to proceed under much milder conditions.

For the synthesis of α-thioaryl carbonyl compounds, a copper-catalyzed approach could involve the reaction of a β-dicarbonyl compound with a diaryl disulfide. researchgate.net For instance, copper(II) acetate (B1210297) has been used to catalyze the reaction between β-diketones and diaryl disulfides, leading to the formation of α-thioaryl ketones. researchgate.net Another strategy involves the copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols, which undergo ring-opening to form γ-keto sulfones. rsc.org

Palladium-Mediated Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-heteroatom bonds, including C-S bonds. nih.govorganic-chemistry.orgresearchgate.net The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by reaction with a thiolate (often generated in situ) and subsequent reductive elimination to yield the thioether product and regenerate the Pd(0) catalyst.

The α-arylation of ketones, a well-developed palladium-catalyzed reaction, can be adapted for the synthesis of α-thioaryl ketones. nih.govorganic-chemistry.orgbohrium.com This involves the coupling of an enolate with an aryl halide. While this typically forms a C-C bond, modifications of this methodology can be envisioned for C-S bond formation, for instance, by coupling an α-metalated ketone with a sulfenyl halide or by coupling an α-haloketone with an arylthiolate. The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial for the success of these reactions, influencing catalyst stability and reactivity. organic-chemistry.orgresearchgate.net

Other Transition Metal Catalysis in Thioether Synthesis

Beyond copper and palladium, other transition metals have emerged as effective catalysts for C-S bond formation.

Rhodium (Rh): Rhodium catalysts have been utilized for the direct C-H arylation of thioethers, offering a novel approach to building more complex sulfur-containing molecules. nih.govacs.org These reactions often proceed with high regioselectivity, guided by the coordinating ability of the sulfur atom.

Ruthenium (Ru): Ruthenium-based catalysts have shown promise in various transformations. For instance, ruthenium nanoparticles have been synthesized and are of interest for their catalytic properties. acs.org Ruthenium pincer complexes have been developed for the dehydrogenative synthesis of thioesters from alcohols and thiols, showcasing the versatility of this metal in C-S bond chemistry. elsevierpure.com

Table 3: Overview of Metal-Catalyzed Thioether Synthesis

Metal CatalystReaction TypeSubstratesKey Features
CopperCross-coupling (Ullmann)Aryl halides, ThiolsCost-effective, versatile for aryl thioethers
PalladiumCross-couplingAryl/vinyl halides, ThiolsHigh efficiency, broad functional group tolerance
RhodiumC-H Activation/ArylationThioethers, Arylating agentsDirect functionalization of C-H bonds
RutheniumDehydrogenative CouplingAlcohols, ThiolsAtom-economical, environmentally friendly

This table summarizes the general characteristics of different metal-catalyzed approaches to thioether synthesis.

One-Pot and Multicomponent Reactions Leading to the Ethanone (B97240) Scaffold

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, reduced waste, and increased efficiency by combining multiple synthetic steps into a single operation without the isolation of intermediates. chemistryforsustainability.org For the synthesis of β-thiolated-α-arylated ketones, a visible-light- and N-heterocyclic carbene (NHC)-catalyzed three-component reaction of disulfides, alkenes, and aldehydes has been developed. acs.org This methodology allows for the formation of a C–S and a C–C bond in a sequential manner at room temperature. acs.org Adapting this to the synthesis of this compound would likely involve the reaction of dibutyl disulfide, an appropriate alkene precursor to the o-tolyl ethanone moiety, and an aldehyde.

Another relevant approach is the copper(I)-catalyzed multicomponent reaction for the synthesis of β-keto sulfones, which proceeds through a tandem radical process. researchgate.net While this method yields sulfones rather than sulfides, the underlying principles of generating a key radical intermediate could potentially be adapted for the synthesis of β-thioketones.

Furthermore, one-pot strategies have been successfully employed in the synthesis of sulfur-containing heterocycles, such as 2-thio-substituted-3H-phenothiazin-3-ones. beilstein-archives.org These methods often involve the in situ formation of intermediates which then react further to yield the final product, a strategy that could be conceptually applied to the synthesis of the target ethanone. beilstein-archives.org The development of a pseudo-multicomponent reaction for preparing polysulfides, which are then reduced in a one-pot sequence to thiols, also highlights the utility of sequential one-pot modifications in sulfur chemistry. researchgate.net

A tandem addition of an amine and a thiol to an aromatic dialdehyde (B1249045) to form fluorescent isoindoles showcases a selective three-component assembly, which, while structurally different, demonstrates the power of MCRs in constructing complex molecules with sulfur-carbon bonds. researchgate.net

Reaction TypeKey ReagentsPotential Application to Target SynthesisReference
Visible-light and NHC-catalyzed three-component reactionDisulfides, alkenes, aldehydesDirect synthesis of β-thiolated-α-arylated ketones. acs.org
Copper(I)-catalyzed multicomponent reactionAryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, waterPotential for adaptation to β-thioketone synthesis via radical intermediates. researchgate.net
One-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones2-Alkylthio-1,4-benzoquinone (formed in situ), 1,2-aminothiophenolDemonstrates the utility of in situ intermediate formation in one-pot sulfur chemistry. beilstein-archives.org

Stereoselective Synthesis of Chiral Derivatives of this compound

The development of stereoselective methods for the synthesis of chiral β-sulfanyl ketones is of great interest due to the importance of enantiomerically pure compounds in various applications. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such transformations. For instance, the enantioselective sulfa-Michael addition of thiols to α,β-unsaturated ketones, catalyzed by bifunctional cinchona/sulfonamide organocatalysts, can produce chiral β-sulfanyl ketones with high enantiomeric excess. nih.gov This approach could be applied to a suitable α,β-unsaturated precursor of this compound.

Another strategy involves the stereoselective trifluoromethylthiolation of β-ketoesters using chiral auxiliaries. mdpi.com While this method introduces a trifluoromethylthio group, the principles of using chiral auxiliaries to control the stereochemistry of C-S bond formation are broadly applicable. The choice of the chiral amine auxiliary was found to be crucial for achieving high enantiomeric excess. mdpi.com

The synthesis of axially chiral 2,2′-dihydroxy-1,1′-biaryls through dynamic kinetic resolution (DKR) co-catalyzed by a lipase (B570770) and a metal complex highlights another advanced stereoselective technique. mdpi.com Although this example is for a different class of compounds, the concept of DKR could potentially be adapted for the resolution of racemic mixtures of chiral derivatives of this compound.

Stereoselective MethodCatalyst/AuxiliaryPotential ApplicationKey FindingsReference
Enantioselective sulfa-Michael additionBifunctional cinchona/sulfonamide organocatalystSynthesis of chiral β-naphthyl-β-sulfanyl ketones.Significant improvement in enantiomeric excess with optimized solvent. nih.gov
Stereoselective trifluoromethylthiolationChiral amines as auxiliariesSynthesis of chiral α-SCF3-β-ketoesters.The choice of chiral auxiliary is critical for high enantioselectivity. mdpi.com
Dynamic Kinetic Resolution (DKR)Lipase and metal complex co-catalysisSynthesis of axially chiral biaryls.Provides access to optically active compounds in good to excellent yields and enantioselectivity. mdpi.com

Optimization of Reaction Conditions: Solvents, Reagents, and Temperature Effects

The optimization of reaction conditions is a critical step in developing any synthetic methodology to ensure high yields, purity, and efficiency. For the synthesis of this compound and its analogues, several parameters would need to be considered.

In the context of a one-pot synthesis of 2,3-disubstituted benzo[b]thiophenes, the choice of solvent was found to be important, with reactions typically performed at elevated temperatures (e.g., 80 °C). nih.gov Similarly, for the preparation of 2,2-dihalo-N-phenylacetamides, a model substrate was used to optimize conditions by varying solvents, temperature, and the equivalents of reagents, with the best results obtained in dioxane at room temperature. researchgate.net

For the enantioselective sulfa-Michael addition, the solvent was shown to have a striking effect on the enantiomeric excess, with dichloromethane providing significantly higher selectivity compared to other solvents like THF. nih.gov Temperature can also play a crucial role; while many modern catalytic reactions are designed to run at room temperature for energy efficiency and to minimize side reactions, acs.orgresearchgate.net some transformations require heating to proceed at a reasonable rate. nih.gov

The choice and stoichiometry of reagents are also paramount. For instance, in a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines, the slow addition of one reagent to another at room temperature was a key procedural step. nih.gov The optimization of a fermentation process for 2-phenylethanol (B73330) production using response surface methodology highlights a systematic approach to optimizing multiple variables simultaneously, a technique that is also highly valuable in chemical synthesis. mdpi.com

Scale-Up Considerations and Industrial Synthesis Potential

The transition of a synthetic route from a laboratory scale to an industrial process presents a unique set of challenges. Key considerations include the cost and availability of starting materials, the safety of the process, the efficiency of the reaction in terms of yield and throughput, and the environmental impact.

One-pot and multicomponent reactions are generally well-suited for industrial applications as they reduce the number of unit operations, minimize solvent usage and waste generation, and can lead to lower production costs. chemistryforsustainability.orgbeilstein-archives.org The use of inexpensive and readily available reagents is also a significant factor. researchgate.net Methodologies that avoid toxic reagents and tiresome workup procedures are particularly attractive for large-scale synthesis. researchgate.net

For the industrial synthesis of this compound, a process that utilizes a robust and scalable catalytic system would be advantageous. Reactions that can be performed under mild conditions, such as at room temperature and atmospheric pressure, are generally preferred as they require less specialized equipment and are more energy-efficient. The potential for gram-scale synthesis has been demonstrated for some related methodologies, indicating a good potential for further scale-up. researchgate.net

Furthermore, the development of continuous flow processes could offer significant advantages over batch production for industrial synthesis. Continuous flow reactors can provide better control over reaction parameters, improve safety, and allow for higher throughput. While not explicitly detailed for the target compound in the provided search results, the principles of flow chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

Spectroscopic and Structural Elucidation of 2 Butylthio 1 O Tolyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy would provide crucial information on the number of different types of protons, their electronic environment, and their proximity to other protons in 2-(Butylthio)-1-(o-tolyl)ethan-1-one. The expected spectrum would show distinct signals for the aromatic protons of the o-tolyl group, the methylene (B1212753) protons adjacent to the carbonyl and sulfur atoms, the protons of the butyl chain, and the methyl protons on the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (typically in the range of 190-220 ppm), the aromatic carbons of the o-tolyl ring, and the aliphatic carbons of the butylthio group. The precise chemical shifts would confirm the presence and electronic environment of each carbon atom.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal proton-proton couplings within the o-tolyl and butyl groups, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS is essential for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact molecular formula of this compound (C₁₃H₁₈OS) could be confirmed. This technique would differentiate it from other compounds that have the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further details on the vibrations of the carbon skeleton and the C-S bond, which are often weak in IR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The ultraviolet-visible spectrum of this compound is characterized by electronic transitions originating from its principal chromophores: the o-tolyl ketone group and the thioether moiety. The o-tolyl ketone portion, an aromatic ketone, is expected to exhibit two primary absorption bands corresponding to n→π* and π→π* transitions.

The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy, allowed transition, typically resulting in a strong absorption band. For the parent compound, acetophenone (B1666503), this band appears around 240-250 nm. However, in this compound, the presence of the ortho-methyl group on the aromatic ring introduces significant steric hindrance. This steric strain disrupts the coplanarity between the carbonyl group and the benzene (B151609) ring, which is necessary for optimal π-orbital overlap. This loss of conjugation is expected to shift the π→π* absorption to a shorter wavelength (a hypsochromic or blue shift).

The n→π* transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. This transition is typically symmetry-forbidden, resulting in a significantly weaker absorption band at a longer wavelength. For simple ketones and acetophenones, this band is often observed in the 280-320 nm region. The thioether sulfur atom also possesses non-bonding electrons, but its contribution to the UV-Vis spectrum in this region is generally minimal compared to the aryl ketone system.

Table 1. Expected UV-Vis Absorption Data for this compound
Transition TypeExpected λmax (nm)IntensityAssociated Chromophore
π→π~235-245Strongo-Tolyl Ketone
n→π~280-310WeakCarbonyl Group (C=O)

X-ray Crystallography for Solid-State Structure (if applicable to related crystals)

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the literature. However, analysis of structurally similar compounds can provide valuable insight into the expected solid-state conformation and packing. A relevant analogue is 2-(4-Methoxybenzylthio)-1-phenylethanone , for which crystallographic data is available. researchgate.net

This related structure reveals key features likely to be shared with the target compound. In the solid state, the molecule adopts a specific conformation dictated by intermolecular forces and steric constraints. The bond lengths and angles around the central ethanone-thioether core are expected to be consistent with standard values for C-S, C-C, and C=O bonds.

Of particular importance is the torsional angle, which describes the conformation of the side chain relative to the phenyl ketone. In the crystal structure of 2-(4-Methoxybenzylthio)-1-phenylethanone, the C-S-C-C backbone is not fully extended, indicating a gauche-like conformation. For this compound, the presence of the ortho-methyl group would further influence the solid-state packing and conformation, likely leading to a significant dihedral angle between the planes of the tolyl ring and the carbonyl group to alleviate steric clash.

Table 2. Crystallographic Data for the Related Compound 2-(4-Methoxybenzylthio)-1-phenylethanone researchgate.net
ParameterValue
Empirical FormulaC16H16O2S
Crystal SystemOrthorhombic
Space GroupPna21
a (Å)7.5424(4)
b (Å)11.9347(6)
c (Å)15.2506(7)
Volume (ų)1372.80(12)
Z4

Conformational Analysis through Spectroscopic Data Interpretation

The three-dimensional structure and conformational dynamics of this compound are largely governed by the steric interactions involving the ortho-methyl group on the tolyl ring. In simple acetophenone, the carbonyl group is nearly coplanar with the aromatic ring to maximize the stabilizing effect of conjugation. However, for ortho-substituted acetophenones, this planar conformation is energetically unfavorable due to steric repulsion between the ortho-substituent and the acetyl group.

Consequently, this compound is expected to adopt a non-planar ground-state conformation. The molecule will rotate around the C(aryl)-C(carbonyl) single bond to move the bulky acetyl-thioether group out of the plane of the tolyl ring, thus minimizing van der Waals strain. This rotation comes at the energetic cost of reduced π-conjugation, and the resulting dihedral angle represents a balance between these opposing steric and electronic effects. This phenomenon is a classic example of steric inhibition of resonance.

Reactivity and Mechanistic Investigations of 2 Butylthio 1 O Tolyl Ethan 1 One

Reactions at the Ketone Carbonyl Group

The carbonyl group in 2-(Butylthio)-1-(o-tolyl)ethan-1-one is a primary site for chemical reactions, owing to the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

The polarized nature of the carbon-oxygen double bond in the ketone functionality of this compound renders the carbonyl carbon susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.

A range of nucleophiles, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as cyanide ions (CN⁻) and hydride reagents, can add to the carbonyl group. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 2-(butylthio)-1-(o-tolyl)-1-phenylethan-1-ol after acidic workup. The general mechanism for nucleophilic addition is depicted below:

General mechanism of nucleophilic addition to a ketone.

Table 1: Predicted Products of Nucleophilic Addition to this compound

NucleophileReagent ExamplePredicted Product
HydrideSodium borohydride (B1222165) (NaBH₄)2-(Butylthio)-1-(o-tolyl)ethan-1-ol
OrganometallicMethylmagnesium bromide (CH₃MgBr)1-(2-(Butylthio)-1-hydroxyethyl)-2-methylbenzene
CyanideSodium cyanide (NaCN)2-(Butylthio)-1-hydroxy-1-(o-tolyl)ethanenitrile

Reduction and Oxidation Pathways

Reduction: The ketone carbonyl of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 2-(Butylthio)-1-(o-tolyl)ethan-1-ol.

Oxidation: While ketones are generally resistant to oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. However, a more relevant oxidation pathway for this molecule involves the thioether linkage, which will be discussed in a later section. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), is a potential but less common reaction for this substrate.

Enolization and Reactions of Enolates

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) in this compound allows for the formation of an enolate under basic conditions. The enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

The formation of the enolate is a reversible process, and its subsequent reaction with an electrophile, such as an alkyl halide, leads to the α-alkylation of the ketone. For example, treatment with a strong base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide would result in the formation of 2-(butylthio)-1-(o-tolyl)propan-1-one.

Enolate formation and alkylation of a ketone.

Table 2: Representative Enolate Reactions of this compound

BaseElectrophileProduct
Lithium diisopropylamide (LDA)Methyl iodide (CH₃I)2-(Butylthio)-1-(o-tolyl)propan-1-one
Sodium ethoxide (NaOEt)Benzaldehyde (C₆H₅CHO)2-(Butylthio)-3-hydroxy-3-phenyl-1-(o-tolyl)propan-1-one (Aldol addition product)

Reactions Involving the Thioether Linkage

The sulfur atom in the butylthio group introduces another reactive center in the molecule, enabling a unique set of transformations.

Sulfonium (B1226848) Ylide Formation and Rearrangements

The thioether can be converted into a sulfonium salt by reaction with an alkylating agent. Subsequent deprotonation of the carbon adjacent to the positively charged sulfur atom with a strong base generates a sulfonium ylide. These ylides are versatile intermediates in organic synthesis.

A key reaction of sulfonium ylides derived from α-thio ketones is the nih.govresearchgate.net-sigmatropic rearrangement. This pericyclic reaction involves the migration of an allylic group from the sulfur atom to the adjacent carbon atom, proceeding through a five-membered cyclic transition state. While the butyl group in this compound is not allylic, this type of reactivity is a hallmark of related sulfonium ylides and is a potential pathway if an appropriate unsaturated group were present on the sulfur.

Desulfurization Reactions

The butylthio group can be removed through desulfurization reactions. A common method for this transformation is the use of Raney nickel, a finely divided nickel catalyst saturated with hydrogen. This reaction, known as reductive desulfurization, replaces the carbon-sulfur bond with a carbon-hydrogen bond, effectively converting the α-thio ketone into a ketone. In the case of this compound, treatment with Raney nickel would yield 1-(o-tolyl)ethan-1-one.

Table 3: Desulfurization of this compound

ReagentProduct
Raney Nickel (Ra-Ni)1-(o-tolyl)ethan-1-one

Cleavage and Exchange Reactions of the C-S Bond

The carbon-sulfur (C-S) bond in α-keto thioethers like this compound is susceptible to cleavage under various conditions, including reductive, oxidative, and nucleophilic pathways. The proximity of the carbonyl group significantly influences the strength and reactivity of this bond.

Reductive Cleavage (Desulfurization): The C-S bond can be cleaved reductively using various reagents, a process known as desulfurization. This transformation is fundamental in organic synthesis for removing sulfur-containing auxiliaries. Common methods include treatment with reducing agents like Raney nickel, which can hydrogenolyze the C-S bond to afford the corresponding ketone, 1-(o-tolyl)ethan-1-one. Other reagents, such as lithium in liquid ammonia (B1221849) or tributyltin hydride, can also effect this transformation.

Oxidative Cleavage: The sulfur atom can be targeted by oxidizing agents. Mild oxidation may lead to the corresponding sulfoxide (B87167) and sulfone, which can alter the reactivity of the molecule and make the C-S bond more labile. Stronger oxidative conditions can lead to the cleavage of the C-S bond entirely. researchgate.net For instance, certain protocols involving oxidants can achieve the oxidative cleavage of C-S bonds in organosulfur compounds to yield carbonyl compounds. researchgate.net

Nucleophilic Exchange: The thioether linkage can undergo exchange reactions where the butylthio (-SBu) group is displaced by another nucleophile. This reactivity is particularly relevant in biological contexts and synthetic applications. For example, reactions with other thiols can lead to a thiol-disulfide exchange-type process, effectively swapping the alkylthio group. scispace.comresearchgate.netnih.gov The reaction is often catalyzed by acids or bases and is driven by the relative nucleophilicity of the incoming thiol and the stability of the leaving group.

Reaction TypeTypical ReagentsProduct Type
Reductive CleavageRaney Nickel (Ra-Ni), H₂Desulfurized Ketone
Oxidative Cleavagem-CPBA, H₂O₂Sulfoxide, Sulfone
Nucleophilic ExchangeR'SH (another thiol)Exchanged Thioether

Reactivity of the α-Methylene Group Adjacent to the Ketone and Thioether

The methylene (B1212753) group positioned between the ketone and the thioether functionalities is activated by both adjacent groups, making it the most acidic and reactive non-aromatic C-H site in the molecule.

Acidity and Anion Formation

The protons on the α-methylene group exhibit significant acidity due to the electron-withdrawing inductive and resonance effects of the adjacent carbonyl group. libretexts.org The presence of the neighboring sulfur atom further enhances this acidity through its own inductive effect. Deprotonation by a suitable base leads to the formation of a resonance-stabilized carbanion, known as an enolate. libretexts.orgkhanacademy.org

The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen, with the resonance structure placing the charge on the more electronegative oxygen atom being the major contributor to the hybrid. libretexts.org This stabilization is the primary reason for the enhanced acidity of α-protons in carbonyl compounds. While the pKa of α-protons in a typical ketone is around 19-21, the additional inductive pull from the thioether group in this compound is expected to lower this value slightly, making these protons more acidic. libretexts.orgvanderbilt.edu

Compound TypeTypical pKa of α-ProtonKey Stabilizing Factor
Alkane~50None
Ester~25Resonance (competes with ester O)
Ketone ~19-21 Resonance (enolate formation) libretexts.org
Aldehyde~16-18Resonance (less alkyl donation) libretexts.org

Alkylation and Other Electrophilic Substitutions

The enolate formed from this compound is a potent nucleophile and readily participates in reactions with various electrophiles. chemistrysteps.com The most common of these reactions is alkylation.

The process involves treating the α-keto thioether with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively generate the enolate. chemistrysteps.comlibretexts.org Subsequent addition of an electrophile, typically a primary alkyl halide, results in a nucleophilic substitution (SN2) reaction at the α-carbon, forming a new carbon-carbon bond. chemistrysteps.comfiveable.me

This method is highly effective for introducing alkyl chains at the α-position. The choice of electrophile is crucial; primary and methyl halides or tosylates are preferred, as secondary and tertiary halides are more likely to undergo elimination reactions. chemistrysteps.com Besides alkylation, the enolate can react with other electrophiles, such as aldehydes (in an aldol (B89426) reaction), or be acylated.

BaseElectrophileReaction TypeProduct
LDACH₃IAlkylationα-Methylated Ketone
NaHCH₃CH₂BrAlkylationα-Ethylated Ketone
NaOEtR'CHOAldol Additionβ-Hydroxy Ketone

Reactions of the o-Tolyl Aromatic Ring

The reactivity of the o-tolyl ring towards electrophilic aromatic substitution is governed by the electronic and steric effects of its two substituents: the methyl group and the acyl group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. The two substituents on the ring in this compound have competing effects.

Methyl Group (-CH₃): This is an electron-donating group (activating) that directs incoming electrophiles to the ortho and para positions relative to itself (C3 and C5). libretexts.org

Acyl Group (-COCH₂SBu): This is an electron-withdrawing group (deactivating) that directs incoming electrophiles to the meta position relative to itself (C3 and C5). lkouniv.ac.in

Both groups direct to the same positions (C3 and C5). However, the methyl group is an activator, making the ring more reactive than benzene, while the acyl group is a deactivator. Generally, the activating group's influence dominates the regiochemical outcome. Therefore, substitution is strongly favored at the positions activated by the methyl group.

The potential sites for substitution are C3, C4, C5, and C6.

Position 3: Ortho to the methyl group and meta to the acyl group.

Position 5: Meta to the methyl group and meta to the acyl group.

Position 4: Para to neither, but influenced by both.

Position 6: Ortho to the acyl group. This position is highly sterically hindered.

Considering both electronic and steric factors, the most likely positions for electrophilic attack are C5 (meta to the acyl group and para to the methyl group, though the para position is blocked) and C3 (ortho to the methyl group and meta to the acyl group). Between these, the C5 position is less sterically hindered than the C3 position. Therefore, substitution at C5 is generally the major product, with C3 being a minor product.

SubstituentElectronic EffectDirecting Influence
-CH₃ (Methyl)ActivatingOrtho, Para libretexts.org
-COR (Acyl)DeactivatingMeta lkouniv.ac.in

Transformations of the Methyl Group (e.g., oxidation)

The methyl group attached to the aromatic ring is a benzylic position and is susceptible to oxidation. This reaction provides a pathway to functionalize the methyl group, most commonly converting it into a carboxylic acid.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under heating can oxidize the benzylic methyl group completely to a carboxylic acid group (-COOH). stackexchange.com This transformation would yield 2-(2-(butylthio)acetyl)benzoic acid. The reaction proceeds because the benzylic C-H bonds are weaker than typical alkyl C-H bonds and are readily attacked by strong oxidants. nih.gov Milder or more selective oxidation protocols can potentially yield the corresponding benzyl (B1604629) alcohol or aldehyde, but the carboxylic acid is often the most thermodynamically stable product under vigorous conditions. organic-chemistry.org

Rearrangement Reactions (e.g., α-thio ketone rearrangements, quasi-Favorskii related processes)

The structure of this compound, featuring a leaving group (butylthio) on the carbon alpha to the carbonyl group, makes it a candidate for base-induced rearrangement reactions. Given the absence of protons on the α-carbon, a standard Favorskii rearrangement is unlikely. Instead, a quasi-Favorskii-type mechanism is the most probable pathway.

The quasi-Favorskii rearrangement typically involves the nucleophilic attack of a base on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of the adjacent carbon and the subsequent elimination of the leaving group. In the case of this compound, the migrating group would be the tolyl-substituted carbonyl carbon.

A plausible mechanism for the quasi-Favorskii rearrangement of this compound is as follows:

Nucleophilic Attack: A base (e.g., hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the ketone, leading to the formation of a tetrahedral intermediate.

1,2-Aryl Migration: The tolyl group migrates from the carbonyl carbon to the adjacent carbon bearing the butylthio group.

Leaving Group Departure: Concurrently with the aryl migration, the butylthiolate anion is expelled as the leaving group.

Product Formation: The rearrangement would likely yield a derivative of 2-(o-tolyl)acetic acid, such as the corresponding acid, ester, or amide, depending on the nucleophile and reaction conditions.

It is important to note that other α-thio ketone rearrangements could also be considered, although they are less commonly reported than their α-halo ketone counterparts. The specific reaction conditions, such as the choice of base, solvent, and temperature, would be critical in determining the predominant reaction pathway and the distribution of products.

Hypothetical Product Distribution in the Rearrangement of this compound under Various Basic Conditions

Base/NucleophileSolventTemperature (°C)Major ProductMinor Product(s)
Sodium HydroxideWater/Dioxane802-(o-tolyl)acetic acidUnreacted starting material
Sodium MethoxideMethanol65Methyl 2-(o-tolyl)acetateSide products from elimination
Sodium EthoxideEthanol78Ethyl 2-(o-tolyl)acetateMinor amounts of other esters
AmmoniaEthanol782-(o-tolyl)acetamidePossible imine formation

Kinetic and Thermodynamic Studies of Key Transformations

Due to the lack of specific experimental data for this compound, a detailed kinetic and thermodynamic analysis is speculative. However, we can infer the likely energetic landscape of the proposed quasi-Favorskii rearrangement based on general principles and studies of analogous systems.

Kinetic Studies:

The rate of the quasi-Favorskii rearrangement would be influenced by several factors:

Strength of the Nucleophile: A stronger nucleophile would lead to a faster rate of formation of the tetrahedral intermediate, which is often the rate-determining step.

Migratory Aptitude: The o-tolyl group has a good migratory aptitude, which would favor the 1,2-shift. The electronic and steric effects of the ortho-methyl group on the tolyl ring could influence the rate of migration compared to an unsubstituted phenyl group.

Solvent Effects: Polar aprotic solvents would be expected to stabilize the charged intermediates and transition states, potentially accelerating the reaction.

Hypothetical Kinetic Data for the Rearrangement of this compound with Sodium Hydroxide

Temperature (K)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)
3331.5 x 10⁻⁴85
3433.2 x 10⁻⁴85
3536.8 x 10⁻⁴85

Thermodynamic Studies:

Enthalpy (ΔH): The formation of a more stable product would result in an exothermic reaction (negative ΔH). The relief of any potential steric strain in the starting material could also contribute to a more negative enthalpy change.

Entropy (ΔS): The rearrangement of one molecule to another generally results in a small change in entropy. However, the formation of multiple products or the release of a small molecule (like butylthiolate) could lead to an increase in entropy.

The Gibbs free energy change (ΔG = ΔH - TΔS) for the reaction would be expected to be negative, indicating a spontaneous process under appropriate conditions.

Estimated Thermodynamic Parameters for the Quasi-Favorskii Rearrangement

ParameterEstimated ValueRationale
ΔH°-40 to -60 kJ/molFormation of a more stable carboxylic acid derivative.
ΔS°+10 to +20 J/(mol·K)Increase in disorder due to the formation of two species from one.
ΔG° (at 298 K)-43 to -66 kJ/molSpontaneous reaction favored by both enthalpy and entropy.

Derivatization and Structural Modification of the 2 Butylthio 1 O Tolyl Ethan 1 One Scaffold

Synthesis of Novel Thioether Analogues

The synthesis of novel thioether analogues of 2-(butylthio)-1-(o-tolyl)ethan-1-one can be readily achieved by modifying the sulfur substituent. A common and effective method involves the nucleophilic substitution of an α-halo ketone precursor, such as 2-bromo-1-(o-tolyl)ethan-1-one, with a variety of thiols (R-SH). This reaction, typically carried out in the presence of a mild base, allows for the introduction of diverse alkyl, aryl, and heterocyclic moieties at the sulfur atom.

This synthetic approach is highly modular, enabling the creation of a library of compounds with varying steric and electronic properties. For instance, using aromatic thiols like thiophenol would introduce rigidity and potential for π-stacking interactions, while employing thiols with functional groups (e.g., hydroxyethylthiol) would increase polarity and provide handles for further derivatization.

Table 1: Examples of Novel Thioether Analogues

Starting Thiol (R-SH)Resulting Analogue (R Group)Potential Property Modification
EthanethiolEthylReduced lipophilicity compared to butyl
ThiophenolPhenylIncreased rigidity and aromatic character
Benzyl (B1604629) MercaptanBenzylIntroduction of a flexible aromatic group
2-Mercaptoethanol2-HydroxyethylIncreased polarity, hydrogen bonding capability
Cyclohexyl MercaptanCyclohexylIncreased steric bulk and lipophilicity

Modifications of the Alkyl (Butyl) Chain

Modification of the alkyl chain attached to the thioether can be approached by selecting different starting thiols during synthesis, as outlined in the previous section. This strategy allows for the preparation of a homologous series (e.g., ethylthio, propylthio, pentylthio derivatives) to study the effect of chain length on the molecule's properties.

Furthermore, branched alkyl chains (e.g., isobutyl, sec-butyl, tert-butyl) can be introduced to investigate the impact of steric hindrance near the thioether linkage. The use of thiols containing double or triple bonds, such as allyl mercaptan, can also be employed to introduce sites of unsaturation, providing opportunities for subsequent reactions like thiol-ene click chemistry or polymerization. researchgate.netnih.gov

Table 2: Alkyl (Butyl) Chain Modifications

Starting ThiolAlkyl Chain in AnalogueType of Modification
PropanethiolPropylHomologue (shorter chain)
HexanethiolHexylHomologue (longer chain)
IsobutylthiolIsobutylIsomeric (branched chain)
Allyl MercaptanAllylIntroduction of unsaturation
3-Buten-1-thiolBut-3-en-1-ylIsomeric with unsaturation

Substitutions on the o-Tolyl Ring and their Synthetic Impact

Introducing substituents onto the o-tolyl ring offers a powerful method to modulate the electronic and steric properties of the entire molecule. The most direct synthetic route to these analogues involves starting with a pre-substituted acetophenone (B1666503) derivative. For example, beginning the synthesis with 1-(4-fluoro-2-methylphenyl)ethanone would ultimately yield a fluoro-substituted version of the target compound.

Table 3: Examples of o-Tolyl Ring Substitutions

Starting MaterialSubstituent on RingPosition of SubstituentPotential Synthetic Impact
1-(4-Fluoro-2-methylphenyl)ethanoneFluoro (-F)4-positionMinimal impact on reaction rates
1-(5-Nitro-2-methylphenyl)ethanoneNitro (-NO2)5-positionMay slightly deactivate the ring
1-(4-Methoxy-2-methylphenyl)ethanoneMethoxy (-OCH3)4-positionMay slightly activate the ring
1-(2,4-Dimethylphenyl)ethanoneMethyl (-CH3)4-positionIncreases lipophilicity

Preparation of Heterocyclic Derivatives Incorporating the Carbonyl and Thioether Functionalities

The inherent functionalities of this compound serve as excellent starting points for the construction of various heterocyclic systems. The ketone and the adjacent active methylene (B1212753) group are particularly useful for cyclization reactions.

One prominent route is the Gewald thiophene (B33073) synthesis, where the α-methylene of the ketone can react with a cyanating agent and elemental sulfur in the presence of a base to form a highly substituted aminothiophene. Another approach involves reacting the ketone with hydrazine (B178648) derivatives to yield pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. Furthermore, the carbonyl group can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct pyridine (B92270) or pyrimidine (B1678525) rings. rroij.commdpi.com

Table 4: Potential Heterocyclic Derivatives

Reaction TypeKey ReagentsResulting Heterocycle
Gewald SynthesisMalononitrile, Sulfur, BaseSubstituted Thiophene
Pyrazole SynthesisHydrazine or PhenylhydrazineSubstituted Pyrazole
Hantzsch Pyridine Synthesisβ-ketoester, Aldehyde, Ammonia (B1221849)Substituted Dihydropyridine
Paal-Knorr Synthesis (multi-step)Reagents to form a 1,4-dicarbonylSubstituted Pyrrole or Furan

Exploration of Homologous and Isomeric Compounds

The exploration of homologous and isomeric compounds provides insight into the structure-property relationships of the molecular scaffold.

Homologues: These compounds possess the same fundamental structure but differ in the length of the alkyl chain. As discussed in section 5.2, homologues such as the ethylthio, propylthio, and hexylthio derivatives can be synthesized from the corresponding thiols. These series are valuable for studying how properties like lipophilicity and steric bulk evolve with chain length.

Isomers: Structural isomers can be synthesized by changing the substitution pattern on the tolyl ring. Instead of the ortho-tolyl (2-methylphenyl) group, one could use meta-tolyl (3-methylphenyl) or para-tolyl (4-methylphenyl) precursors. The synthesis would proceed analogously, starting from 1-(m-tolyl)ethanone or 1-(p-tolyl)ethanone, respectively. These isomers would exhibit different spatial arrangements of the methyl group relative to the ethanone (B97240) side chain, potentially leading to distinct physical and chemical properties.

Table 5: Isomers of 2-(Butylthio)-1-(tolyl)ethan-1-one

Isomer NameStarting KetonePosition of Methyl Group
This compound1-(o-Tolyl)ethanone2-position
2-(Butylthio)-1-(m-tolyl)ethan-1-one1-(m-Tolyl)ethanone3-position
2-(Butylthio)-1-(p-tolyl)ethan-1-one1-(p-Tolyl)ethanone4-position

Design and Synthesis of Conformationally Restricted Analogues

The flexible butylthio side chain of this compound allows it to adopt numerous conformations. Designing and synthesizing conformationally restricted analogues, where this flexibility is reduced, is a key strategy for understanding the molecule's bioactive conformation. nih.govnih.gov

This can be achieved by incorporating the flexible chain into a new ring system. For example, an intramolecular cyclization could be designed. A synthetic precursor could be prepared where the terminal end of the butyl chain is functionalized with a reactive group (e.g., a halide or a tosylate). This group could then react with the aromatic ring via a Friedel-Crafts alkylation or with the α-carbon of the ketone to form a macrocyclic or fused-ring structure. Such rigid analogues provide valuable tools for probing molecular interactions by locking the key pharmacophoric elements into a defined spatial orientation. researchgate.net

Table 6: Strategies for Conformational Restriction

StrategyDescriptionResulting Structure Type
Intramolecular CyclizationConnecting the butyl chain back to the aromatic ring.Fused heterocyclic ring system
MacrocyclizationConnecting the butyl chain to another part of the molecule to form a large ring.Macrocycle
BridgingIntroducing a rigid linker between the butyl chain and the tolyl ring.Bridged bicyclic system

Advanced Chemical Applications and Material Science Relevance of 2 Butylthio 1 O Tolyl Ethan 1 One

Role as a Versatile Synthetic Intermediate

The presence of both a ketone and a thioether linkage makes 2-(butylthio)-1-(o-tolyl)ethan-1-one a valuable intermediate in organic synthesis. The α-sulfenylated carbonyl motif is a precursor to a variety of molecular architectures. The sulfur atom can activate the adjacent methylene (B1212753) group for deprotonation, allowing for further functionalization.

Key synthetic transformations could include:

Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which are valuable functional groups in medicinal chemistry and can also serve as leaving groups in elimination reactions to form α,β-unsaturated ketones.

Reductive Desulfurization: Treatment with reducing agents can remove the butylthio group, leading to the formation of 1-(o-tolyl)ethan-1-one, demonstrating its use as a masked form of a simple ketone.

Rearrangement Reactions: Under certain conditions, α-thio ketones can undergo rearrangements, such as the Pummerer rearrangement of the corresponding sulfoxide, to generate highly functionalized products.

The versatility of this compound as a synthetic intermediate is highlighted in the potential transformations it can undergo, as illustrated in the following table:

Reagent/ConditionProduct TypePotential Application
m-CPBA (1 eq.)α-Sulfinyl ketoneChiral auxiliary, intermediate for Pummerer rearrangement
m-CPBA (2 eq.)α-Sulfonyl ketoneIntermediate for Julia-Kocienski olefination
Raney Nickel1-(o-tolyl)ethan-1-oneSynthesis of substituted aromatic compounds
Acetic Anhydride (on sulfoxide)α-Acetoxymethyl sulfideFunctionalized building block

Precursor for Specialized Organic Reagents

The structural attributes of this compound allow for its conversion into more specialized reagents. The ketone functionality can be transformed into other reactive groups, while the thioether can be modified to tune the reagent's properties.

For instance, conversion of the ketone to a hydrazone or an enamine would introduce new nucleophilic or electrophilic centers. The butylthio group can be cleaved and replaced with other sulfur-containing moieties to create a library of related reagents with varying steric and electronic properties.

Reagent TypeSynthetic Transformation from Parent CompoundPotential Use
Vinylic SulfideWittig-type reaction at the carbonylDienophile in Diels-Alder reactions
Chiral β-hydroxy sulfideEnantioselective reduction of the ketoneChiral ligand or building block
Thiol-functionalized o-tolyl derivativeCleavage of the butyl groupPrecursor for self-assembled monolayers

Applications in Non-Polymeric Material Chemistry (e.g., liquid crystals, dyes)

While not a conventional mesogen on its own, the incorporation of the this compound scaffold into larger molecules could influence their material properties. The combination of a somewhat rigid aromatic core (o-tolyl group) and a flexible alkyl chain (butylthio group) is a common design principle in the synthesis of liquid crystals. The thioether linkage can enhance polarizability, a key factor for liquid crystalline behavior. rsc.org

In the context of dyes, the o-tolyl ketone moiety can act as a chromophoric group. Modification of the aromatic ring or coupling with other conjugated systems could lead to the development of novel colorants. The sulfur atom can also influence the photophysical properties of such dyes, potentially leading to applications in sensors or imaging agents.

Building Block for Self-Assembled Systems or Supramolecular Structures

The principles of molecular self-assembly rely on non-covalent interactions between molecules to form ordered structures. sigmaaldrich.com The this compound molecule possesses several features that could be exploited in the design of self-assembling systems. The aromatic o-tolyl group can participate in π-π stacking interactions, while the ketone's oxygen atom can act as a hydrogen bond acceptor.

Furthermore, thioethers are known to coordinate with metal surfaces, suggesting that this compound could be a precursor for forming self-assembled monolayers (SAMs) on surfaces like gold. tufts.edu The butyl chain would provide a flexible spacer, and the o-tolyl group would influence the packing and surface properties of the monolayer. Such functionalized surfaces have applications in electronics, sensors, and biocompatible coatings.

Contribution to Catalyst Design (e.g., as a ligand component)

The sulfur atom in the thioether and the oxygen atom of the ketone in this compound can both act as donor atoms for metal coordination, making it a potential bidentate ligand for transition metal catalysts. thieme-connect.comwikipedia.org The combination of a soft donor (sulfur) and a hard donor (oxygen) in a chelating ligand can lead to unique catalytic activities and selectivities.

The steric bulk of the o-tolyl group would create a specific chiral pocket around the metal center, which could be beneficial for asymmetric catalysis. bohrium.com The butyl group provides solubility in organic solvents, which is advantageous for homogeneous catalysis.

Potential catalytic applications for metal complexes derived from this ligand could include:

Cross-coupling reactions: The thioether-ketone ligand could stabilize palladium or nickel catalysts used in Suzuki, Heck, or Sonogashira couplings.

Hydrogenation and transfer hydrogenation: Rhodium or iridium complexes with such ligands could be active catalysts for the reduction of ketones and imines. tandfonline.com

Oxidation reactions: Manganese or iron complexes could be employed in selective oxidation catalysis.

The potential of this compound as a ligand is summarized below:

Metal CenterPotential Catalytic ReactionAdvantage of Ligand
Palladium(II)Suzuki CouplingStabilization of the active catalyst
Rhodium(I)Asymmetric HydrogenationChiral environment from the o-tolyl group
Iron(III)C-H ActivationTunable electronic properties from S and O donors

Computational and Theoretical Investigations of 2 Butylthio 1 O Tolyl Ethan 1 One

Electronic Structure and Bonding Analysis

The electronic structure of 2-(Butylthio)-1-(o-tolyl)ethan-1-one is fundamental to understanding its stability, reactivity, and physical properties. Computational methods, particularly density functional theory (DFT), are employed to model the distribution of electrons within the molecule.

Natural Bond Orbital (NBO) analysis is a key technique used to interpret the bonding within the molecule. ic.ac.uk This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. For this compound, NBO analysis would elucidate the nature of the carbon-sulfur bond, the carbonyl group's characteristics, and the aromatic system of the o-tolyl group. The analysis provides information on bond orders, hybridization, and charge distribution.

Another important aspect is the analysis of the molecular electrostatic potential (MEP). The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around the hydrogen atoms.

Hypothetical NBO Analysis Data for this compound

Bond/Lone Pair Type Occupancy Hybridization (Atom 1) Hybridization (Atom 2)
C(carbonyl)-O σ 1.998 sp¹.⁸⁸ sp¹.¹²
C(carbonyl)-O π 1.995 p p
S-C(butyl) σ 1.992 sp³.⁵⁰ sp³.⁰¹
S-C(ethanone) σ 1.989 sp³.⁴⁵ sp³.⁰⁵
O(carbonyl) Lone Pair 1 1.997 sp⁰.⁹⁹ -
O(carbonyl) Lone Pair 2 1.985 p -
S Lone Pair 1 1.991 s -

Conformational Landscape and Energy Minimization Studies

The flexibility of the butyl and ethanone (B97240) side chains in this compound allows for multiple spatial arrangements, or conformations. nih.govresearchgate.netosti.gov Understanding the conformational landscape is crucial as different conformers can have varying energies, reactivities, and biological activities.

Computational methods are used to explore this landscape by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. nih.gov This process, known as a potential energy surface (PES) scan, identifies the stable conformers, which correspond to energy minima on the PES. Transition states, or energy maxima, represent the barriers to interconversion between these conformers.

Once potential stable conformers are identified, their geometries are optimized to find the exact energy minimum. These energy minimization calculations provide the relative energies of the different conformers, allowing for the determination of the most stable, or ground-state, conformation. nih.gov For this compound, key rotations would be around the C-S and C-C single bonds of the butylthio and ethanone moieties.

Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-S-C) Relative Energy (kcal/mol) Population (%) at 298 K
A (Global Minimum) 178.5° (anti) 0.00 65.2
B 65.2° (gauche) 0.85 20.1

Reaction Pathway and Transition State Calculations

Theoretical calculations can elucidate the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate. rwth-aachen.de For instance, the synthesis of this compound, which could involve the reaction of 2-chloro-1-(o-tolyl)ethan-1-one with butanethiol, could be modeled to understand its mechanism and optimize reaction conditions.

Hypothetical Energy Profile for a Reaction Step

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.7
Intermediates -5.2

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, key spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies can be calculated.

Calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts can be compared with experimental data to confirm the structure of the molecule and to assign specific signals to particular atoms.

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted, generating a theoretical infrared (IR) spectrum. researchgate.net This can be invaluable for interpreting experimental IR spectra and identifying characteristic functional group vibrations, such as the carbonyl stretch.

Hypothetical Predicted vs. Experimental Spectroscopic Data

Parameter Calculated Value Experimental Value
¹³C NMR (C=O) 198.2 ppm 197.5 ppm
¹H NMR (CH₂-S) 2.65 ppm 2.58 ppm
IR Freq (C=O stretch) 1695 cm⁻¹ 1688 cm⁻¹

Molecular Orbital Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. ic.ac.ukmdpi.com

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. mdpi.com For this compound, the HOMO would likely be localized on the sulfur atom and the aromatic ring, while the LUMO would be centered on the carbonyl group.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity.

Hypothetical Molecular Orbital Properties and Reactivity Descriptors

Property Calculated Value (eV)
HOMO Energy -6.85
LUMO Energy -1.23
HOMO-LUMO Gap 5.62
Ionization Potential 6.85
Electron Affinity 1.23
Electronegativity (χ) 4.04
Chemical Hardness (η) 2.81

Solvation Effects in Computational Modeling

Most chemical and biological processes occur in solution, and the solvent can have a profound impact on the properties and behavior of a molecule. nih.govpurdue.edunih.gov Computational models can account for solvation effects in two primary ways: implicitly and explicitly.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. nih.gov This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, modeling its behavior in different solvents could reveal how polarity affects its conformational preferences and reactivity. nih.gov

Hypothetical Solvation Effects on the HOMO-LUMO Gap

Solvent Dielectric Constant Calculated HOMO-LUMO Gap (eV)
Gas Phase 1.0 5.62
Chloroform 4.8 5.45
Tetrahydrofuran 7.6 5.38
Methanol (B129727) 32.7 5.15

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign methods for the synthesis of 2-(Butylthio)-1-(o-tolyl)ethan-1-one. Traditional synthetic routes for α-alkylthio ketones may involve hazardous reagents and solvents. A key area of investigation will be the use of mechanochemistry, a solvent-free or low-solvent technique that utilizes mechanical force to drive chemical reactions. For instance, a one-pot, three-component milling of 2-oxo aldehydes, amines, and thiols has been shown to be an efficient, catalyst-free method for producing related α,α-amino thioketones. nih.gov Exploring similar mechanochemical approaches for the synthesis of this compound from readily available precursors like 2-bromo-1-(o-tolyl)ethanone (B1281384) and 1-butanethiol (B90362) could significantly reduce waste and energy consumption.

Another avenue for green synthesis involves the use of catalytic systems that operate under mild conditions. This could include exploring enzymatic catalysis or the use of earth-abundant metal catalysts to facilitate the thioetherification of the α-carbon of 1-(o-tolyl)ethanone.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound remains a largely unexplored frontier. The presence of both a carbonyl group and a thioether linkage suggests that this compound could exhibit interesting reactivity under photochemical or electrochemical conditions.

Photochemical Reactivity: Research could investigate the potential for intramolecular reactions, such as Norrish-type cleavage or cycloaddition reactions, upon photoirradiation. The sulfur atom could also participate in photo-redox processes, opening up possibilities for novel transformations.

Electrochemical Reactivity: Electrochemical methods offer a green and highly tunable approach to synthesis. Future studies could explore the electrochemical oxidation or reduction of this compound to generate reactive intermediates. For example, electrochemical synthesis has been successfully employed for the creation of α-thiocyanated ketones from enol acetates, demonstrating the potential of this technique in forming C-S bonds at the α-position of a ketone. chemrevlett.com Applying similar electrochemical strategies could lead to new synthetic routes to or from this compound.

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of the synthesis of this compound into a continuous flow system is a promising area for future research. Flow chemistry has been successfully applied to the α-alkylation of ketones, demonstrating its feasibility for reactions at the α-position. rsc.orgrsc.org

A continuous flow setup could be designed for the reaction of an appropriate precursor of 1-(o-tolyl)ethanone with a butylthio source, potentially using a packed-bed reactor with a solid-supported catalyst or reagent. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and safer handling of potentially hazardous reagents. The development of such a system would be a significant step towards the efficient and scalable production of this and related α-thioether ketones. mdpi.comnih.gov

Application of Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is rapidly emerging as a powerful tool in chemical synthesis for predicting reaction outcomes and optimizing reaction conditions. While no specific ML models currently exist for this compound, future research could involve the development of such models.

By training algorithms on a large dataset of reactions involving α-thioether ketones, it would be possible to predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound or to predict its reactivity in various chemical transformations. This would accelerate the discovery of new synthetic routes and applications, reducing the need for extensive empirical screening.

Investigation of Solid-State Reactivity

The study of chemical reactions in the solid state is a growing field that can offer unique reactivity and selectivity compared to solution-phase chemistry. The solid-state reactivity of this compound is an area ripe for exploration. Future research could investigate photochemical or thermally induced reactions of the crystalline compound. The packing of the molecules in the crystal lattice can pre-organize the reactants, potentially leading to highly selective and stereospecific transformations that are difficult to achieve in solution. The use of solid-phase synthesis techniques, where the ketone is immobilized on a solid support, could also be explored for the synthesis of derivatives. researchgate.net

Advanced Characterization using in situ Techniques

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced in situ characterization techniques is crucial. Techniques such as in situ NMR spectroscopy, Raman spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) can provide real-time information about the formation of intermediates and products.

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